Sodium aluminum phosphate is typically synthesized from the reaction of sodium hydroxide or sodium carbonate with phosphoric acid and aluminum hydroxide. The sources of these reactants can vary, but they are commonly derived from natural minerals or synthesized in laboratories.
Sodium aluminum phosphate can be classified into two main categories:
The synthesis of sodium aluminum phosphate can be achieved through several methods, including:
The synthesis typically requires precise stoichiometric ratios of the reactants to ensure complete reaction and optimal yield. For example, one method specifies using three moles of aluminum for every mole of sodium in the presence of sufficient phosphoric acid . The reaction conditions, such as temperature (ranging from 70°C to 110°C) and concentration of reactants, are critical for producing high-quality sodium aluminum phosphate .
The molecular structure of sodium aluminum phosphate features a framework where aluminum ions are tetrahedrally coordinated by oxygen atoms from phosphate groups. The general formula can be represented as:
This structure allows for hydration, which plays a significant role in its physical properties.
Sodium aluminum phosphate undergoes various chemical reactions depending on its environment:
For instance, when heated above certain temperatures (typically above 200°C), sodium aluminum phosphate may dehydrate, leading to changes in its structural integrity and functional properties .
The mechanism by which sodium aluminum phosphate acts as a leavening agent involves the release of carbon dioxide gas when it reacts with moisture and heat during baking. This gas expands within the dough or batter, causing it to rise.
Research indicates that the bioavailability of aluminum from sodium aluminum phosphate varies based on its form; for example, studies have shown that oral bioavailability is approximately 0.02% from acidic forms and 0.05% from basic forms when incorporated into food products .
Sodium aluminum phosphate is widely used in food science as:
The crystalline architecture of SAlP hydrates governs their functional behavior. The predominant hydrated form, NaH₁₄Al₃(PO₄)₈·4H₂O, adopts a complex lattice where aluminum (Al³⁺) and phosphate (PO₄³⁻) ions form a three-dimensional framework. Sodium (Na⁺) ions and water molecules occupy interstitial sites, with water facilitating structural stability through hydrogen bonding [2]. This hydrate crystallizes in a tetragonal or orthorhombic system, though precise space group data remains limited in public literature. The anhydrous variant Na₃H₁₅Al₂(PO₄)₈ (CAS# 10279-59-1), designated as the 8:2:3 phase (reflecting P:Al:Na stoichiometry), exhibits a denser, less soluble structure due to the absence of water channels [2] [7].
Key structural features include:
SAlP compounds manifest in two primary stoichiometries with distinct functional implications:
Table 1: Comparative Properties of Key SAlP Stoichiometries
Property | NaH₁₄Al₃(PO₄)₈·4H₂O | Na₃H₁₅Al₂(PO₄)₈ |
---|---|---|
Formula Ratio (P:Al:Na) | 8:3:1 | 8:2:3 |
Molecular Weight (g/mol) | 949.48 (hydrated) | 877.82 (anhydrous) |
Hydration State | Tetrahydrate | Anhydrous |
CAS Number | 10305-76-7 [7] | 10279-59-1 [2] |
Primary Application | Slow-acting leavening acid | Cheese emulsifier [9] |
The 8:3:1 variant (tetrahydrate) contains higher aluminum content and crystalline water, enabling gradual acid release during baking. Conversely, the 8:2:3 phase (anhydrous) delivers higher sodium availability, favoring ion-mediated emulsion stabilization in processed cheeses [2] [9]. Both phases derive from reacting alumina (Al₂O₃), phosphoric acid (H₃PO₄), and sodium hydroxide (NaOH), with stoichiometry controlled via reactant ratios and crystallization conditions [2].
SAlP exhibits markedly low solubility in neutral aqueous systems (<0.1 g/100mL at 25°C), attributable to its polymeric Al-O-P backbone and ionic lattice [2] [9]. This property ensures minimal premature reactivity during dough mixing, a critical requirement for leavening applications. However, solubility increases dramatically under acidic conditions (pH < 3.0):
Table 2: Solubility Profile of NaH₁₄Al₃(PO₄)₈·4H₂O
Medium | Solubility (25°C) | Mechanism |
---|---|---|
Deionized Water | Insoluble | Lattice energy dominance |
HCl (1.0 M) | >50 g/100mL | Acid hydrolysis of Al-O-P bonds |
Phosphate Buffers (pH 7) | Insoluble | Protonation suppression |
The acid-induced dissolution mechanism involves protonation of phosphate oxygens, destabilizing the Al-O-P network and liberating Al³⁺, Na⁺, and PO₄³⁻ ions. This reaction underpins SAlP’s utility as a delayed acidulant in baked goods, where thermal decomposition during baking liberates phosphoric acid, activating sodium bicarbonate (NaHCO₃) to release CO₂ [2] [9].
Thermal analysis reveals a multi-stage decomposition pathway for SAlP hydrates:
Figure: Conceptual Thermal Decomposition PathwayHydrated SAlP → Dehydration → Amorphous Anhydrous Phase → Crystalline AlPO₄/NaAlP₂O₇
The final crystalline products exhibit exceptional thermal resilience, with AlPO₄ remaining stable beyond 1000°C. This behavior mirrors observations in sodium aluminophosphate glasses, where crystallization at 540–600°C yields AlPO₄ and NaAlP₂O₇ [3] [8]. Such high-temperature stability is exploited in non-food applications, including radioactive waste encapsulation, leveraging the durability of the resultant aluminophosphate ceramics [3] [4].
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